

Molecular weight and formula of 3-Benzoyl-1-tosylpyrrole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Benzoyl-1-tosylpyrrole

Cat. No.: B143713

[Get Quote](#)

In-Depth Technical Guide: 3-Benzoyl-1-tosylpyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Benzoyl-1-tosylpyrrole**, a substituted pyrrole derivative of interest in synthetic and medicinal chemistry. This document details its chemical properties, a standardized synthesis protocol, and discusses its potential biological relevance based on related molecular structures.

Core Compound Data

A summary of the key quantitative data for **3-Benzoyl-1-tosylpyrrole** is presented in the table below for quick reference.

Parameter	Value	Reference
Chemical Formula	$C_{18}H_{15}NO_3S$	[1]
Molecular Weight	325.39 g/mol	
IUPAC Name	[1-(4-methylphenyl)sulfonyl]pyrrol-3-yl]-phenylmethanone	[1]
CAS Number	139261-90-8	[1]

Synthesis of 3-Benzoyl-1-tosylpyrrole

The synthesis of **3-Benzoyl-1-tosylpyrrole** is typically achieved via a Friedel-Crafts acylation of 1-tosylpyrrole. This electrophilic aromatic substitution reaction introduces a benzoyl group onto the pyrrole ring, predominantly at the 3-position under specific conditions.

Experimental Protocol: Friedel-Crafts Acylation

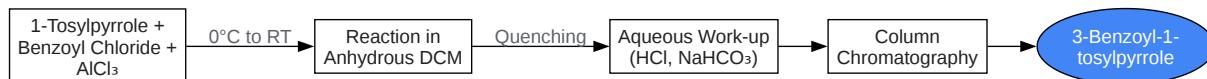
This protocol outlines a general procedure for the synthesis of **3-Benzoyl-1-tosylpyrrole**.

Materials:

- 1-Tosylpyrrole
- Benzoyl chloride
- Anhydrous aluminum chloride ($AlCl_3$)
- Anhydrous dichloromethane (DCM)
- Concentrated hydrochloric acid (HCl)
- Saturated sodium bicarbonate ($NaHCO_3$) solution
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Ice

Equipment:

- Round-bottom flask with a magnetic stir bar
- Addition funnel
- Reflux condenser
- Nitrogen or argon gas inlet
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware


Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 to 2.0 equivalents) and anhydrous dichloromethane.
- Addition of Reactants: Cool the mixture to 0 °C in an ice bath. Dissolve 1-tosylpyrrole (1.0 equivalent) in anhydrous dichloromethane and add it to the flask.
- Acylation: Add a solution of benzoyl chloride (1.1 to 1.2 equivalents) in anhydrous dichloromethane dropwise to the stirred reaction mixture at 0 °C.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for an additional 1 to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of ice and concentrated hydrochloric acid with vigorous stirring.
- Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

- Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **3-Benzoyl-1-tosylpyrrole**.

Synthetic Workflow

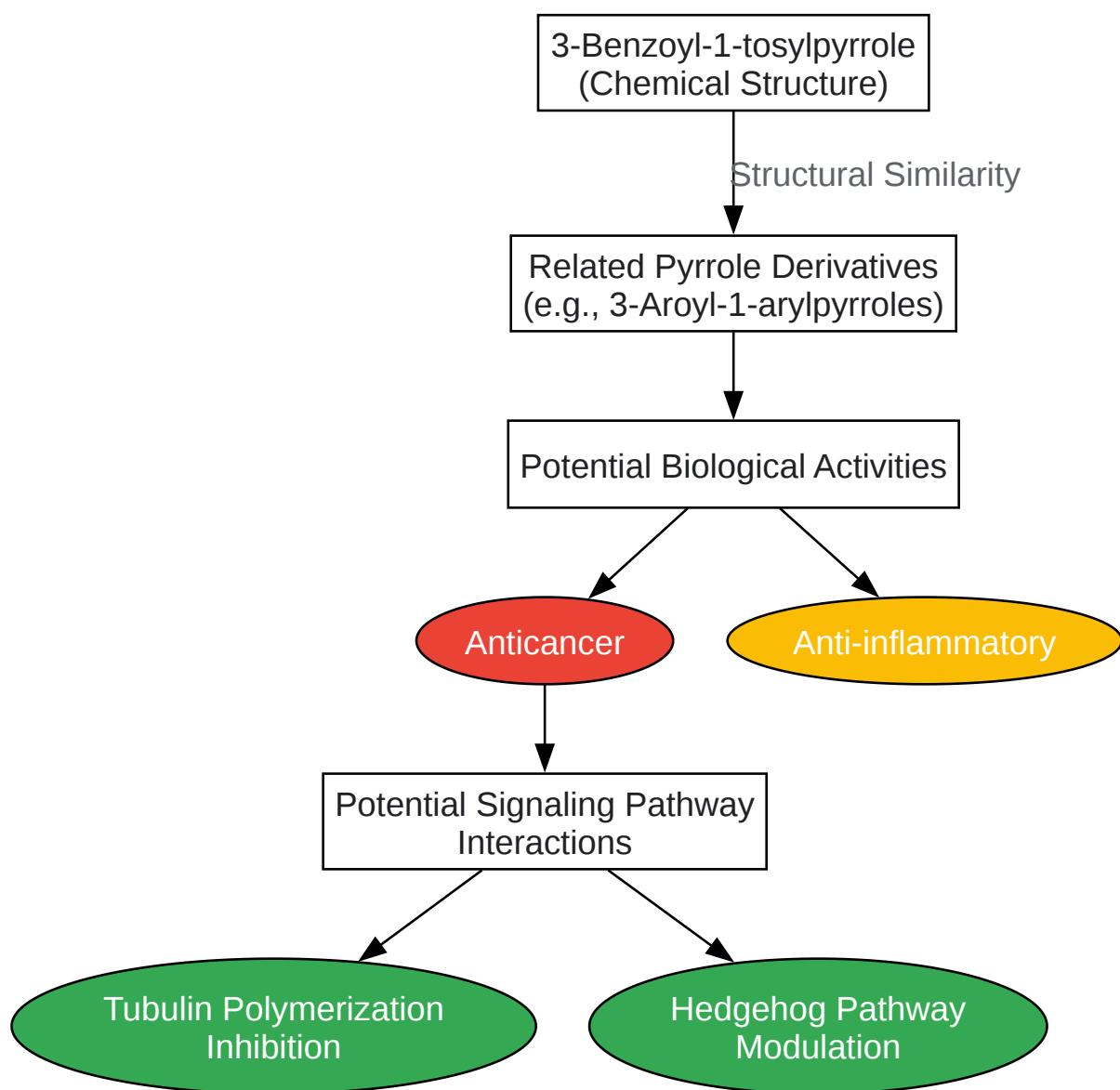
The following diagram illustrates the key steps in the synthesis of **3-Benzoyl-1-tosylpyrrole** via Friedel-Crafts acylation.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-Benzoyl-1-tosylpyrrole**.

Potential Biological Significance and Signaling Pathways

While specific studies on the biological activity and associated signaling pathways of **3-Benzoyl-1-tosylpyrrole** are not extensively documented, the broader class of pyrrole derivatives has attracted significant attention in medicinal chemistry.


Anticancer Potential: Numerous studies have highlighted the potential of substituted pyrroles as anticancer agents. The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division.^[2] For instance, certain 3-aryl-1-arylpvrrole derivatives have demonstrated potent inhibition of cancer cell growth and have been shown to interfere with the Hedgehog signaling pathway, which is aberrantly

activated in several cancers.[2] The benzoyl and tosyl moieties in the target compound are common pharmacophores, suggesting that it could be a candidate for investigation in cancer research.

Anti-inflammatory Activity: Pyrrole-containing compounds are also known for their anti-inflammatory properties. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3]

Logical Relationship of Potential Biological Activity:

The following diagram illustrates the potential progression from the chemical structure to biological activity based on related compounds.

[Click to download full resolution via product page](#)

Caption: Potential biological relevance of **3-Benzoyl-1-tosylpyrrole**.

Further research is warranted to elucidate the specific biological targets and mechanisms of action of **3-Benzoyl-1-tosylpyrrole**. The information provided in this guide serves as a foundational resource for researchers interested in exploring the synthetic utility and therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular weight and formula of 3-Benzoyl-1-tosylpyrrole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b143713#molecular-weight-and-formula-of-3-benzoyl-1-tosylpyrrole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com